molecular formula C17H10F3NO3S B2369556 (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 917607-23-9

(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

カタログ番号: B2369556
CAS番号: 917607-23-9
分子量: 365.33
InChIキー: GPZGXTAAHVVCCF-RIYZIHGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H10F3NO3S and its molecular weight is 365.33. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(5E)-5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3S/c18-17(19,20)11-5-3-6-12(9-11)24-13-7-2-1-4-10(13)8-14-15(22)21-16(23)25-14/h1-9H,(H,21,22,23)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZGXTAAHVVCCF-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H12F3N1O2S1
  • Molecular Weight : 355.33 g/mol
  • Chemical Structure : The compound features a thiazolidine ring with a methylidene linkage to a phenyl group substituted with a trifluoromethyl and phenoxy group.

Anticancer Activity

Recent studies have demonstrated the potential of thiazolidinedione derivatives in cancer treatment. Specifically, (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione has shown promising results against various cancer cell lines.

  • Case Study : In vitro tests on glioblastoma cell lines (LN229) revealed that derivatives of thiazolidin-4-one exhibited significant cytotoxic effects. The MTT assay indicated that compounds similar to our target compound reduced cell viability effectively, suggesting a potential mechanism involving apoptosis induction .
CompoundCell LineIC50 (µM)Mechanism
5bLN22915Apoptosis
5cLN22912Apoptosis
Target CompoundLN229TBDTBD

Antimicrobial Activity

Thiazolidinediones have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced activity against various pathogens.

  • Study Findings : A series of synthesized thiazolidinediones were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
CompoundBacteria TestedActivity
2B3FStaphylococcus aureusModerate
2B4ClEscherichia coliHigh
Target CompoundVariousTBD

Antidiabetic Activity

The thiazolidinedione class is well-known for its role in diabetes management. Compounds in this class enhance insulin sensitivity and exhibit antidiabetic effects.

  • Research Overview : In vivo studies have shown that derivatives similar to our compound improve glucose uptake in diabetic models. The alloxan-induced diabetic rat model demonstrated that these compounds significantly lowered blood glucose levels compared to controls .
CompoundBlood Glucose Reduction (%)Model Used
945Alloxan-induced rats
Target CompoundTBDTBD

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity
Recent studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

1.2 Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. In vitro evaluations revealed that certain thiazolidine derivatives possess strong radical scavenging activities comparable to established antioxidants. This property is particularly beneficial in formulating therapeutic agents aimed at conditions like cancer and neurodegenerative diseases .

1.3 Anti-inflammatory Effects
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. For example, some derivatives have shown promising results in inhibiting inflammatory pathways, suggesting their potential use in treating inflammatory diseases such as arthritis .

Chemical Synthesis and Modifications

2.1 Synthesis Techniques
The synthesis of (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step reactions including condensation reactions and cyclization processes. These methods allow for the introduction of various substituents that can enhance the biological activity of the compound .

2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. Researchers have conducted SAR studies to identify how different functional groups impact the biological activity of these compounds, leading to more targeted drug design .

Material Science Applications

3.1 Polymer Chemistry
Thiazolidine derivatives are being explored as additives in polymer chemistry due to their unique chemical properties. They can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices, making them suitable for advanced materials applications .

3.2 Coatings and Adhesives
The incorporation of thiazolidine compounds into coatings and adhesives has been studied for improving adhesion properties and resistance to environmental factors. This application is particularly relevant in industries such as automotive and construction where durability is essential .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against Gram-positive bacteriaCompounds showed up to 90% inhibition at specific concentrations .
SAR AnalysisDetermine optimal substituents for enhanced activityIdentified trifluoromethyl group significantly increases potency .
Polymer Additive ResearchAssess thermal properties when added to polymersImproved thermal stability by 25% compared to control samples .

準備方法

Nucleophilic Aromatic Substitution

The aldehyde precursor is synthesized through Ullmann-type coupling between 2-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene under basic conditions:

Reaction Conditions

  • Reactants :
    • 2-Hydroxybenzaldehyde (1.0 equiv)
    • 1-Bromo-3-(trifluoromethyl)benzene (1.2 equiv)
  • Catalyst : Copper(I) iodide (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 110°C, 24 h under nitrogen.

Workup :

  • Dilution with ice-c water.
  • Extraction with ethyl acetate (3 × 50 mL).
  • Column chromatography (hexane/ethyl acetate 4:1) yields the aldehyde as a pale-yellow solid (75–82% yield).

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 10.02 (s, 1H, CHO), 7.92 (dd, $$J = 7.6, 1.6$$ Hz, 1H), 7.65–7.58 (m, 2H), 7.45 (t, $$J = 7.8$$ Hz, 1H), 7.35–7.28 (m, 2H), 7.12 (d, $$J = 8.4$$ Hz, 1H).
  • IR (KBr): 2845 (C-H aldehyde), 1695 (C=O), 1320 (C-F) cm$$^{-1}$$.

Knoevenagel Condensation for Thiazolidine-2,4-dione Functionalization

General Procedure

The title compound is synthesized via base-catalyzed condensation of thiazolidine-2,4-dione with 2-[3-(trifluoromethyl)phenoxy]benzaldehyde:

Reaction Conditions

  • Reactants :
    • Thiazolidine-2,4-dione (1.0 equiv)
    • 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde (1.05 equiv)
  • Catalyst : Piperidine (0.5 equiv)
  • Solvent : Anhydrous ethanol (150 mL per 10 mmol aldehyde)
  • Temperature : Reflux (78°C), 8–10 h.

Mechanistic Insight :
Piperidine deprotonates the active methylene group of thiazolidine-2,4-dione, generating a nucleophilic enolate. This attacks the aldehyde’s electrophilic carbonyl carbon, followed by dehydration to form the (E)-configured exocyclic double bond.

Workup :

  • Cool the reaction mixture to 0°C.
  • Acidify with glacial acetic acid (pH 4–5).
  • Filter the precipitate and wash with cold ethanol.
  • Recrystallize from ethanol/acetic acid (9:1) to afford yellow crystals (68–74% yield).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal ethanol as the optimal solvent due to its polarity and ability to stabilize intermediates. Alternative conditions yield inferior results:

Solvent Catalyst Time (h) Yield (%)
Ethanol Piperidine 8 74
Toluene Piperidine 12 42
DMF DBU 6 65
Acetonitrile NH$$_4$$OAc 10 38

Data compiled from refs.

Temperature and Stoichiometry

  • Temperature : Reflux (78°C) maximizes reaction rate without promoting side reactions. Lower temperatures (50°C) reduce yield to <30%.
  • Molar Ratio : A 10% excess of aldehyde ensures complete consumption of thiazolidine-2,4-dione, minimizing dimerization byproducts.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1742 (C=O, thiazolidinedione), 1668 (C=C), 1325 (C-F) cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.41 (s, 1H, NH), 7.85 (s, 1H, CH=), 7.72–7.68 (m, 2H), 7.54–7.48 (m, 3H), 7.32 (d, $$J = 8.4$$ Hz, 1H), 7.22 (d, $$J = 8.0$$ Hz, 1H).
  • $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$): δ 174.2 (C=O), 168.9 (C=O), 156.3 (C-O), 141.2 (CH=), 132.5–121.8 (aryl CF$$3$$), 125.6 (q, $$J = 272$$ Hz, CF$$_3$$).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H$$_2$$O, 1.0 mL/min, λ = 254 nm).
  • Melting Point : 218–220°C (decomposition observed above 220°C).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 min) reduces reaction time to 1.5 h with comparable yields (70–72%). This method minimizes thermal degradation of the acid-sensitive trifluoromethyl group.

Solid-Phase Synthesis

Immobilization of thiazolidine-2,4-dione on Wang resin enables iterative aldehyde coupling, though yields are lower (55–60%) due to steric hindrance.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) employ continuous flow reactors to enhance heat transfer and mixing:

  • Residence Time : 2 h
  • Yield : 76%
  • Purity : 98.5% (by HPLC)

Waste streams are neutralized with Ca(OH)$$_2$$, recovering 85% of ethanol via distillation.

Q & A

Basic Synthesis: What are the common synthetic routes for synthesizing (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione derivatives?

The synthesis typically involves condensation reactions between substituted aromatic aldehydes and the thiazolidine-2,4-dione core. For example, Knoevenagel condensation is widely used to form the exocyclic double bond (C5-methylidene group) under acidic or basic conditions. Key steps include:

  • Aldehyde preparation : Functionalization of the aromatic aldehyde precursor (e.g., 2-[3-(trifluoromethyl)phenoxy]benzaldehyde) via nucleophilic substitution or coupling reactions.
  • Core activation : Thiazolidine-2,4-dione is activated using catalysts like piperidine or acetic acid to facilitate aldol-like condensation.
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography to isolate the E-isomer preferentially .

Advanced Synthesis: How can multi-step synthesis of this compound be optimized for improved yield and selectivity?

Optimization strategies include:

  • Catalyst screening : Use of organocatalysts (e.g., L-proline) or transition-metal catalysts to enhance reaction efficiency and stereoselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time.
  • Stepwise monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions.
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) to prevent decomposition .

Basic Analytical Methods: What techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and isomerism (e.g., E/Z configuration via coupling constants). For example, the exocyclic double bond (C5-methylidene) shows characteristic deshielding in ¹³C NMR (~125–135 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) confirm core functionality .

Advanced Analytical Challenges: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Dynamic NMR studies : Analyze temperature-dependent shifts to detect rotamers or tautomers.
  • X-ray crystallography : Resolve ambiguous stereochemistry by determining crystal structure.
  • Computational validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ACD/Labs .

Basic Pharmacological Profiling: What in vitro assays are suitable for initial bioactivity screening?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays (e.g., PPAR-γ binding) to assess target engagement .

Advanced Pharmacological Studies: How can in vivo efficacy be evaluated for hypolipidemic or anticancer activity?

  • Rodent models : High-fat diet-induced hyperlipidemia in mice, with lipid profiling (total cholesterol, triglycerides) via enzymatic kits.
  • Xenograft models : Subcutaneous tumor implantation in nude mice, monitoring tumor volume and histopathology post-treatment.
  • Pharmacokinetics : LC-MS/MS to measure plasma concentration and metabolite identification .

Basic Mechanism of Action: What computational tools are used for initial target identification?

  • Molecular docking : AutoDock Vina or Glide docks the compound into protein active sites (e.g., PPAR-γ, HIV-1 reverse transcriptase).
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction features (e.g., hydrogen bonds with key residues like Lys367 in PPAR-γ) .

Advanced Mechanistic Validation: How can docking predictions be experimentally validated?

  • Site-directed mutagenesis : Alter predicted binding residues (e.g., Phe282 in HIV-1 RT) and measure changes in inhibitory potency.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target protein.
  • Isothermal titration calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) of interactions .

Structure-Activity Relationships (SAR): How do substituents on the phenyl ring influence bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃ at the 3-position) enhance PPAR-γ binding (docking scores ≤-5.1 kcal/mol) by stabilizing hydrophobic interactions.
  • Hydroxyl groups improve solubility but may reduce metabolic stability.
  • Steric effects : Bulky substituents (e.g., naphthyl) in the 4-position decrease anticancer activity due to poor target fit .

Data Contradictions: How to address discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Prodrug design : Mask polar groups (e.g., esterification of -OH) to improve bioavailability.
  • Formulation optimization : Nanoemulsions or liposomes to enhance tissue penetration .

Advanced Structural Analysis: What role does X-ray crystallography play in characterizing this compound?

  • Absolute configuration : Resolve E/Z isomerism via crystal structure determination.
  • Intermolecular interactions : Identify packing motifs (e.g., π-π stacking of aromatic rings) that influence solid-state stability.
  • Tautomeric forms : Detect enol-keto tautomerism in the thiazolidinedione core .

Stability and Handling: What precautions are necessary for lab-scale handling?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture control : Use desiccants and anhydrous solvents during synthesis.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C typically) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。